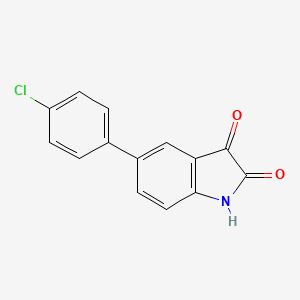

5-(4-Chlorophenyl)-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8ClNO2 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C14H8ClNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |

InChI Key |

FSOPZZCKBGMQTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Chlorophenyl 1h Indole 2,3 Dione and Its Analogues

Classical and Contemporary Synthetic Routes to Substituted Indole-2,3-diones

The indole-2,3-dione (isatin) core is a prominent scaffold in medicinal chemistry. Its synthesis has been approached through various methodologies over the years.

A foundational method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin (B1672199) synthesis. This classical approach involves the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the corresponding indole-2,3-dione. This method is particularly effective for anilines bearing electron-withdrawing groups. The general scheme for this reaction is a two-step process starting from the aniline precursor.

The initial condensation reaction forms the N-aryl-2-(hydroxyimino)acetamide (isonitrosoacetanilide), which then undergoes an intramolecular electrophilic substitution to form the isatin ring upon treatment with acid.

More contemporary approaches to isatin synthesis often involve the direct oxidation of indole (B1671886) derivatives. nih.govharvard.edu This method can be more direct and may avoid the use of harsh acidic conditions required for the Sandmeyer cyclization. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently. A common strategy is the oxidation of indoles using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). nih.govharvard.edu Other methods employ molecular oxygen with a photosensitizer or transition metal catalysts. ias.ac.in These oxidative methods provide a valuable alternative for the synthesis of N-substituted and other functionalized isatins.

Directed Synthesis of 5-(4-Chlorophenyl)-1H-indole-2,3-dione

The specific synthesis of this compound requires a strategy to introduce the 4-chlorophenyl group at the C5 position of the isatin ring.

The most prominent and versatile strategy for forging the aryl-aryl bond required in this compound is the Suzuki-Miyaura cross-coupling reaction. harvard.eduorganic-chemistry.orgmdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. In this context, the synthesis would typically start with a 5-halo-1H-indole-2,3-dione, most commonly 5-bromo-1H-indole-2,3-dione, which is then reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

The key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance and the relatively mild reaction conditions, which allow for the synthesis of a wide array of 5-aryl isatins.

Table 1: Key Reagents for Suzuki-Miyaura Synthesis of this compound

| Reactant | Role |

|---|---|

| 5-Bromo-1H-indole-2,3-dione | Aryl halide substrate |

| 4-Chlorophenylboronic acid | Organoboron coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for cross-coupling |

| Base (e.g., K₂CO₃, Na₂CO₃) | Activator for the boronic acid |

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent system can significantly impact the yield and purity of the final product.

For instance, various palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) being a common choice. The selection of the base is also crucial, as it facilitates the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate or sodium carbonate are frequently used. The solvent system often consists of a mixture of an organic solvent like dioxane or toluene (B28343) and an aqueous solution of the base to ensure the solubility of both the organic and inorganic reagents. Temperature and reaction time are also critical parameters that need to be fine-tuned to maximize the conversion and minimize the formation of byproducts.

Table 2: Typical Parameters for Optimization of Suzuki-Miyaura Reaction

| Parameter | Common Options | Influence on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects catalytic activity and reaction rate |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst and influences its reactivity |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene/Water, DME | Affects solubility of reactants and catalyst, and can influence reaction rate |

Derivatization Strategies for this compound Analogues

The this compound molecule offers several reactive sites for further derivatization to generate a library of analogues. The most common sites for modification are the nitrogen atom at position 1 (N-H) and the carbonyl group at position 3 (C3-keto group).

N-alkylation or N-arylation can be achieved by reacting the isatin with various alkyl or aryl halides in the presence of a base. nih.govnih.gov This modification can alter the electronic properties and steric bulk of the molecule. Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation. nih.gov

The C3-carbonyl group is highly reactive and can undergo a variety of condensation reactions. For example, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, leads to the formation of ylidene derivatives. researchgate.netdergipark.org.tr This C3 position is also susceptible to nucleophilic attack, allowing for the synthesis of spirocyclic compounds and other complex heterocyclic systems. These derivatization strategies are instrumental in exploring the structure-activity relationships of this class of compounds.

N-Substitution Reactions on the Indole Nitrogen (Position 1)

The nitrogen atom at position 1 of the 5-(4-chlorophenyl)isatin ring is a common site for substitution, allowing for the introduction of a wide array of functional groups. This modification can significantly influence the physicochemical and biological properties of the resulting compounds.

Alkylation Approaches, Including Phase Transfer Catalysis

N-alkylation of the indole nitrogen in isatin derivatives is a fundamental transformation. For 5-(4-chlorophenyl)isatin, various alkylating agents can be employed in the presence of a base to yield N-substituted products. A common method involves the reaction of the isatin with an alkyl halide in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the indole nitrogen. For instance, the reaction of isatin with substituted benzyl (B1604629) chlorides or bromides in DMF using K₂CO₃ at 80°C has been shown to produce N-substituted benzylisatins in good yields. chalcogen.ro One specific example is the synthesis of 1-(4-chlorobenzyl)indoline-2,3-dione. chalcogen.ro

Phase Transfer Catalysis (PTC) offers an efficient and environmentally friendly alternative for N-alkylation. This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate. In the context of isatin alkylation, PTC typically involves an aqueous phase containing an inorganic base (e.g., sodium hydroxide) and an organic phase containing the isatin and the alkylating agent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the isatin, which then reacts with the alkyl halide. This method often leads to higher yields, shorter reaction times, and milder reaction conditions.

| Reagent 1 | Reagent 2 | Base | Catalyst | Solvent | Product | Yield (%) | Ref |

| Isatin | Substituted benzyl chloride/bromide | K₂CO₃ | - | DMF | 1-(substituted benzyl)indoline-2,3-dione | 60-75 | chalcogen.ro |

| This compound | Alkyl Halide | NaOH (aq) | TBAB | Toluene | 1-Alkyl-5-(4-chlorophenyl)-1H-indole-2,3-dione | - | - |

Introduction of Diverse Substituents at Position 1

Beyond simple alkyl groups, a wide variety of substituents can be introduced at the N-1 position of the 5-(4-chlorophenyl)isatin core. These modifications are often driven by the desire to synthesize compounds with specific biological activities or to create building blocks for more complex heterocyclic systems. For example, the introduction of moieties containing amino acid hydrazones has been explored. nih.gov The synthesis of such derivatives often involves the reaction of the isatin with a suitably functionalized reagent, leading to the formation of N-substituted products with diverse functionalities. These reactions expand the chemical space accessible from 5-(4-chlorophenyl)isatin and provide opportunities for the development of novel compounds.

Modifications at the Carbonyl Groups (Positions 2 and 3)

The carbonyl groups at positions C-2 and C-3 of the 5-(4-chlorophenyl)isatin molecule are highly reactive and serve as key handles for a variety of chemical transformations. The C-3 carbonyl group, in particular, behaves like a ketone and readily undergoes condensation reactions.

Formation of Schiff Bases and Hydrazones

The C-3 carbonyl group of 5-(4-chlorophenyl)isatin readily condenses with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are typically carried out in a protic solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid).

Schiff bases are formed by the reaction of 5-(4-chlorophenyl)isatin with various aromatic and heterocyclic amines. For instance, reaction with p-phenylenediamine (B122844) leads to the formation of an imine at the C-3 position. nih.gov Similarly, condensation with nalidixic acid hydrazide has been reported to yield the corresponding hydrazone. chalcogen.ro These derivatives are of significant interest due to their wide range of reported biological activities.

Hydrazones, formed from the reaction with hydrazines or hydrazides, are also a well-studied class of isatin derivatives. The reaction of 5-(4-chlorophenyl)isatin with various carbohydrazides in ethanol with a few drops of glacial acetic acid provides the corresponding N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazides. dovepress.com The formation of a hydrazone from 1-(4-methylbenzyl)-1H-indole-2,3-dione and N-(4-chlorophenyl)hydrazine has also been documented. smolecule.com

| Isatin Derivative | Amine/Hydrazine | Solvent | Catalyst | Product Type | Ref |

| This compound | p-Phenylenediamine | Ethanol | Acetic Acid | Schiff Base | nih.gov |

| 1-(substituted benzyl)indoline-2,3-dione | Nalidixic acid hydrazide | Ethanol | Acetic Acid | Hydrazone | chalcogen.ro |

| This compound | Carbohydrazide | Ethanol | Acetic Acid | Hydrazone | dovepress.com |

| 1-(4-Methylbenzyl)-1H-indole-2,3-dione | N-(4-chlorophenyl)hydrazine | - | - | Hydrazone | smolecule.com |

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, the N-H of the isatin), formaldehyde (B43269), and a primary or secondary amine. This reaction provides a convenient method for introducing an aminomethyl group onto the indole nitrogen. Mannich bases of isatin derivatives have been synthesized by reacting the isatin with formaldehyde and a secondary amine, such as piperidine. nih.gov These reactions are typically carried out in ethanol. The resulting N-Mannich bases are valuable intermediates in organic synthesis and have been investigated for their biological properties. For example, the Mannich derivative 1-(4-chlorobenzylidene)-3-(1-(morpholinomethyl)-2,3-dioxoindolin-5-yl)urea has been synthesized and studied. ias.ac.in

Construction of Fused and Spirocyclic Systems

The reactivity of the carbonyl groups of 5-(4-chlorophenyl)isatin also allows for its use as a precursor in the synthesis of more complex heterocyclic systems, including fused and spirocyclic compounds.

The construction of fused ring systems often involves the reaction of the isatin moiety with bifunctional reagents, leading to the formation of a new ring fused to the indole core. For instance, the synthesis of thiazole-fused quinazolin-8-ones has been reported, which involves multi-step sequences where the isatin ring could potentially be a starting point for the quinazoline (B50416) portion. mdpi.com

Spirocyclic systems, where one atom is common to two rings, are of great interest in medicinal chemistry. The C-3 position of 5-(4-chlorophenyl)isatin is a spiro-center precursor. Three-component reactions involving an arylamine, isatin, and a 1,3-dicarbonyl compound, such as cyclopentane-1,3-dione, in acetic acid can lead to the formation of novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org Another example is the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives through the condensation of substituted isatins with 2-aminonorbornene (B1216617) carboxamides. nih.gov These reactions highlight the utility of 5-(4-chlorophenyl)isatin as a versatile building block for the generation of structurally diverse and complex molecules.

| Reaction Type | Reactants | Product | Ref |

| Three-component reaction | Arylamine, 5-(4-Chlorophenyl)isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Condensation reaction | 5-(4-Chlorophenyl)isatin, 2-Aminonorbornene carboxamide | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | nih.gov |

Synthesis of Spiro[thiazolidinone-isatin] Conjugates

The fusion of isatin with a thiazolidinone ring to form spiro[thiazolidinone-isatin] conjugates has been achieved through efficient synthetic strategies, often employing multi-component reactions. A common and effective method is the one-pot, three-component reaction involving an isatin derivative, an amine, and a thiolic agent. nih.gov This approach is valued for its high atom economy and the ability to generate complex molecules in a single step.

For instance, the synthesis of 3'-aryl-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-diones can be accomplished by reacting an isatin derivative, a primary aromatic amine, and mercaptoacetic acid in a suitable solvent like anhydrous benzene, often with azeotropic removal of water. nih.gov The reaction proceeds through the initial formation of a Schiff base between the isatin C3-carbonyl and the amine, followed by the cyclocondensation with mercaptoacetic acid to yield the spiro-thiazolidinone ring system. chemmethod.com

Table 1: Examples of Spiro[thiazolidinone-isatin] Conjugate Synthesis

| Reactant 1 (Isatin Derivative) | Reactant 2 (Amine) | Reactant 3 (Thiolic Agent) | Product | Reference |

| Isatin | 4-Chloroaniline | Mercaptoacetic acid | 3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione | nih.gov |

| N-substituted isatins | Aniline derivatives | Mercaptoacetic acid | N-substituted-3'-aryl-spiro[indole-thiazolidine]diones | chemmethod.com |

This table is interactive and can be sorted by clicking on the column headers.

The resulting spiro compounds possess an active methylene group at the C5 position of the thiazolidinone ring, which allows for further functionalization, such as through Knoevenagel condensation with various aldehydes, to introduce additional diversity. nih.gov

Preparation of Isoxazoline (B3343090) Derivatives

Isoxazoline-containing heterocycles are commonly synthesized via the 1,3-dipolar cycloaddition reaction of a nitrile oxide with an alkene. In the context of isatin derivatives, this typically involves the reaction of a chalcone (B49325) intermediate with hydroxylamine hydrochloride. The isatin moiety is first converted into a chalcone, which then serves as the dipolarophile in the cycloaddition step.

The synthesis of novel 1-[5”-(substituted phenyl)-4”,5”-dihydro isoxazole-3”-yl]-3-[(substituted phenyl)imino]-1,3-dihydro-2H-indole-2-ones begins with the preparation of isatin-derived chalcones. nih.gov These chalcones are α,β-unsaturated ketones prepared by the Claisen-Schmidt condensation of an N-substituted isatin derivative with an appropriate acetophenone. The subsequent reaction of the chalcone with hydroxylamine hydrochloride in the presence of a base leads to the in situ formation of a nitrile oxide from hydroxylamine, which then undergoes a cycloaddition reaction with the double bond of the chalcone to form the isoxazoline ring. nih.govjocpr.com

Table 2: Synthesis of Isoxazoline Derivatives from Isatin Chalcones

| Isatin Chalcone Derivative | Reagent | Product | Reference |

| 1-acetyl-3-(3-(4-chlorophenyl)acryloyl)-indolin-2-one | Hydroxylamine hydrochloride | 1-acetyl-3-(5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl)indolin-2-one | nih.gov |

| N-(4-chlorophenyl)-3-(4-substitutedphenyl)-acrylamide | Hydroxylamine hydrochloride | 3,5-disubstituted isoxazoline | jocpr.com |

This table is interactive and can be sorted by clicking on the column headers.

Multi-Component Reaction (MCR) Applications

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are characterized by their operational simplicity, high convergence, and atom economy, making them a powerful tool in combinatorial chemistry and drug discovery.

Isatin-Derived Imidazole (B134444) Synthesis

The synthesis of imidazole derivatives from isatin can be effectively achieved through MCRs. A notable example is the three-component reaction of an isatin derivative, an aromatic aldehyde, and ammonium acetate (B1210297). This reaction, often catalyzed by an organocatalyst like L-proline, proceeds under mild conditions and can be accelerated by methods such as ultrasonic irradiation to produce imidazo[4,5-b]indoles in high yields. jocpr.com

The proposed mechanism involves the initial formation of a diamine intermediate from the aldehyde and ammonium acetate. This intermediate then condenses with the isatin at the C2-carbonyl position, followed by intramolecular cyclization and a nih.govirapa.org-sigmatropic proton shift to afford the final imidazole-fused indole product. jocpr.com Another approach involves the reaction of an α-chloroketone with a guanidine (B92328) derivative in a green solvent like a deep eutectic solvent (DES) to yield 2-amino-imidazole derivatives. mdpi.comdoaj.org

Table 3: Multi-Component Synthesis of Isatin-Derived Imidazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

| Indoline-2,3-dione | Aromatic aldehyde | Ammonium acetate | L-proline | 3,4-dihydro-2-arylimidazo[4,5-b]indole | jocpr.com |

| 2-chloro-1-(4-chlorophenyl)ethan-1-one | 1,3-di-o-tolylguanidine | Et3N | ChCl/urea (DES) | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | mdpi.comdoaj.org |

This table is interactive and can be sorted by clicking on the column headers.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile. Azomethine ylides, generated in situ from the reaction of isatin with an α-amino acid, are common 1,3-dipoles used in these syntheses.

Regioselective Synthesis of Heterocyclic Rings

The 1,3-dipolar cycloaddition of azomethine ylides generated from isatin and an α-amino acid (such as sarcosine (B1681465) or proline) with various dipolarophiles leads to the regioselective synthesis of complex spiro-pyrrolidine and spiro-pyrrolizidine oxindoles. The reaction's regioselectivity is often controlled by the nature of the dipolarophile. mdpi.com

For example, the three-component reaction of an isatin, an α-amino acid, and a 1,4-enedione derivative as the dipolarophile can yield diversely substituted N-fused pyrrolidinyl spirooxindoles. mdpi.com The reaction proceeds with high diastereoselectivity, and the structure of the final product is dependent on the specific dipolarophile used. This methodology provides a practical route to constructing complex heterocyclic scaffolds with multiple stereocenters.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of a "click" reaction, known for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted 1,2,3-triazole), and tolerance of a wide range of functional groups. nih.govrsc.org This reaction has found broad applications in medicinal chemistry for the synthesis of complex molecules and bioconjugation.

In the context of isatin chemistry, the CuAAC reaction can be employed to link an isatin scaffold bearing either an alkyne or an azide (B81097) functionality to another molecule. For instance, an N-propargyl-isatin derivative can be reacted with an organic azide in the presence of a copper(I) catalyst to form an isatin-triazole conjugate. The copper(I) catalyst is often generated in situ from a copper(II) salt, such as CuSO4·5H2O, and a reducing agent like sodium ascorbate. nih.gov This methodology allows for the modular assembly of isatin-based compounds with diverse functionalities.

Reaction Mechanisms and Chemical Reactivity of 5 4 Chlorophenyl 1h Indole 2,3 Dione

Mechanistic Elucidation of Key Synthetic Transformations

The synthetic versatility of the isatin (B1672199) scaffold allows it to participate in a wide array of chemical transformations, including cycloadditions, condensations, and ring-expansions. nih.gov The mechanisms of these reactions are often complex, with outcomes dependent on subtle electronic and steric factors, as well as the specific reaction conditions employed.

Cycloaddition reactions are powerful tools for constructing complex heterocyclic systems from the isatin core. The isatin moiety can act as a dipolarophile or participate in reactions that generate an in-situ dipole, leading to the formation of spirocyclic oxindoles. The regioselectivity of these reactions—the specific orientation in which the reacting species add together—is a critical consideration.

In 1,3-dipolar cycloaddition reactions, such as those involving azomethine ylides generated from isatin and an amino acid, the reaction is often highly regiospecific. nih.gov The nucleophilic carbon of the ylide typically attacks the more electrophilic C3 carbonyl carbon of the isatin ring. nih.gov The diastereoselectivity of these reactions, however, can be influenced by the electronic nature of substituents on the dipolarophile. nih.gov

Theoretical studies on related indolynes (indole arynes) have shown that the position of substitution on the indole (B1671886) ring dramatically influences regioselectivity. While 6,7-indolynes are highly polar and exhibit remarkable regioselectivity in cycloadditions, 5,6-indolynes (the class to which 5-(4-chlorophenyl)-1H-indole-2,3-dione belongs) show little to no inherent regioselectivity in their reactions with asymmetric dienes like 2-substituted furans. nih.gov This suggests that for cycloadditions involving the aromatic portion of this compound, a mixture of regioisomers would be expected unless directed by strong steric or electronic bias from the reacting partner. nih.gov

| Reaction Type | Isatin Derivative Role | Key Reactive Site | Observed Selectivity | Controlling Factors | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition with Azomethine Ylide | Dipole Precursor | C3 Carbonyl | High Regiospecificity (C3 attack) | Electronic character (electrophilicity of C3) | nih.gov |

| [3+3] Cycloaddition with α,β-Unsaturated Aldehydes | Dipole Precursor | C3 Carbonyl | Good to High Diastereoselectivity | Solvent (water improves selectivity), Steric hindrance | rsc.org |

| [4+2] Cycloaddition of 5,6-Indolyne | Aryne | C5-C6 bond | Low Regioselectivity (~1:1 ratio) | Low polarity of the aryne bond | nih.gov |

| [4+3] Cycloaddition with Allylic Ylides | Electrophile | C3 Carbonyl | Chemoselective | In-situ generation of intermediates via distinct catalysts | researchgate.net |

Catalysts play a pivotal role in directing the reactivity of isatin derivatives, enabling control over reaction pathways, yields, and stereoselectivity. Both Lewis acids and Brønsted/Lewis bases are commonly employed to activate the isatin core or the reacting partner.

Lewis Acid Catalysis: Lewis acids, such as scandium(III) or zinc(II) complexes, typically coordinate to one of the carbonyl oxygen atoms of the isatin nucleus. researchgate.netnih.gov This coordination enhances the electrophilicity of the carbonyl carbons, particularly the C3 carbon, making it more susceptible to nucleophilic attack or cycloaddition. researchgate.netacs.org For example, in the 1,3-dipolar cycloaddition of isatogens (derived from isatins) with bicyclobutanes, a Lewis acid catalyst is essential for the reaction to proceed smoothly under mild conditions. nih.govacs.org Similarly, borane (B79455) Lewis acids like BCl₃ can be used to catalyze the amidation of indoles, demonstrating the ability of these catalysts to activate N-H bonds under specific conditions. scispace.com

Base Catalysis: Brønsted and Lewis bases are often used to generate nucleophilic species or dipoles that subsequently react with the isatin. In the [3+3] cycloaddition of isatin-derived imines with α,β-unsaturated aldehydes, an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate the initial Michael addition step that initiates the cyclization cascade. rsc.org In some instances, cooperative catalysis involving both a Brønsted base and a Lewis acid can achieve high enantioselectivity and diastereoselectivity, as seen in the asymmetric [3+2] cycloaddition of isatin-derived azomethine ylides. researchgate.net

| Catalyst Type | Example Catalyst | Reaction | Mechanism of Action | Reference |

|---|---|---|---|---|

| Lewis Acid | Sc(OTf)₃, Zn(OTf)₂ | [3+2] Cycloaddition | Coordinates to carbonyl oxygen, increasing electrophilicity of C3. | researchgate.netnih.gov |

| Brønsted Base | DBU | [3+3] Cycloaddition | Deprotonates the 1,3-dipole precursor to initiate Michael addition. | rsc.org |

| Cooperative Catalysis | Chiral Dinuclear Zinc Complex | Asymmetric [3+2] Cycloaddition | Lewis acid activates the dipolarophile while the Brønsted base generates the azomethine ylide. | researchgate.net |

| N-Heterocyclic Carbene (NHC) | - | [2+2] Cycloaddition | Acts as a nucleophilic catalyst, attacking ketenes to form a reactive intermediate. | researchgate.net |

Intrinsic Reactivity Profile of the this compound Nucleus

The inherent reactivity of the molecule is a direct consequence of its electronic structure. The distribution of electron density across the fused ring system and the stability of its potential tautomeric forms are fundamental to understanding its chemical behavior.

The isatin nucleus is characterized by a non-uniform distribution of electron density. The carbonyl groups at C2 and C3 are strongly electron-withdrawing, rendering these carbons highly electrophilic and thus primary sites for nucleophilic attack. researchgate.net The C3-carbonyl, being a ketone, is generally more electrophilic than the C2-carbonyl, which is part of a less reactive amide functional group. nih.gov Conversely, the nitrogen atom (N1) and the C2-carbonyl oxygen are considered nucleophilic sites. researchgate.net

The introduction of a substituent at the C5 position directly influences this electron distribution. A theoretical study using Natural Bonding Orbital (NBO) analysis on 5-substituted isatins (including 5-chloro-isatin) provides insight into these effects. uokerbala.edu.iquokerbala.edu.iq Substituents at this position alter the intramolecular charge transfer and hyperconjugative interactions within the molecule. uokerbala.edu.iquokerbala.edu.iq The 4-chlorophenyl group at C5 in this compound is expected to act as a net electron-withdrawing group, further increasing the electrophilicity of the C3 carbon and influencing the acidity of the N-H proton. Computational studies on 5-substituted isatins show that electron-withdrawing groups tend to decrease the HOMO-LUMO energy gap, which generally correlates with increased reactivity and lower molecular stability. uokerbala.edu.iquokerbala.edu.iq

| Property | Isatin (Unsubstituted) | 5-Chloro-Isatin | Effect of 5-Substitution | Reference |

|---|---|---|---|---|

| HOMO Energy (eV) | -6.73 | -6.91 | Lowered | uokerbala.edu.iq |

| LUMO Energy (eV) | -2.81 | -3.03 | Lowered | uokerbala.edu.iq |

| HOMO-LUMO Gap (eV) | 3.92 | 3.88 | Decreased | uokerbala.edu.iq |

| Dipole Moment (Debye) | 4.31 | 2.92 | Decreased | uokerbala.edu.iq |

Data derived from B3LYP/6-311++G(2d,2p) basis set calculations. uokerbala.edu.iq

Isatin and its derivatives can exist in two tautomeric forms: a lactam form (1H-indole-2,3-dione) and a lactim form (3-hydroxy-1H-indol-2-one). nih.govijcmas.com The lactam tautomer is overwhelmingly predominant in the solid state and in aprotic solvents like DMSO. nih.govresearchgate.net The existence of the lactim form, while minor, is significant as it can be the key reactive intermediate in certain reactions, such as O-alkylation to form 2-alkoxy-indol-3-ones. ijcmas.com

Evidence from ¹H NMR spectroscopy shows that in protic solvents like methanol (B129727) (CD₃OD), signals corresponding to both the lactam and lactim forms can be observed, indicating that the equilibrium shifts slightly toward the lactim form in the presence of a proton-donating solvent. nih.govresearchgate.net For this compound, this lactam-lactim equilibrium persists. The electronic properties of the 5-(4-chlorophenyl) substituent would have a minor but measurable effect on the relative stability of the two forms. The lactam form is generally considered the most stable tautomer. nih.govresearchgate.net

Despite a comprehensive search for scientific literature, a complete set of empirical spectroscopic and analytical data for the specific chemical compound this compound could not be located. While numerous studies detail the characterization of related isatin derivatives, the specific data required to populate the requested article outline for this exact molecule is not available in the public domain through the conducted searches.

The structural elucidation and characterization of a chemical compound rely on a suite of analytical techniques, each providing unique insights into its molecular architecture and composition. The requested data, including FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis Spectroscopy, and Elemental Analysis, are fundamental for the unambiguous identification and verification of a synthesized compound.

Without access to published, peer-reviewed data providing the specific FT-IR peak absorptions, ¹H and ¹³C NMR chemical shifts, mass-to-charge ratio and fragmentation patterns, UV-Vis absorption maxima, and elemental composition percentages for this compound, it is not possible to generate the detailed and scientifically accurate article as requested. The creation of such an article requires direct experimental evidence that is not available at this time.

Structural Elucidation and Spectroscopic Characterization of 5 4 Chlorophenyl 1h Indole 2,3 Dione and Derivatives

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography - TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely employed chromatographic technique for the qualitative assessment of the purity of 5-(4-Chlorophenyl)-1H-indole-2,3-dione and its derivatives. Its application is crucial during various stages of organic synthesis, including monitoring the progress of chemical reactions, optimizing reaction conditions, and as a preliminary method for purity evaluation of the final products. The separation on a TLC plate is based on the principle of adsorption chromatography, where the components of a mixture are partitioned between a solid stationary phase and a liquid mobile phase.

In the context of this compound, which possesses a polar isatin (B1672199) core and a nonpolar chlorophenyl substituent, the choice of the stationary and mobile phases is critical for achieving effective separation from starting materials, intermediates, and by-products.

Stationary Phase: For the analysis of isatin derivatives, the most commonly utilized stationary phase is silica (B1680970) gel (SiO₂). Pre-coated silica gel plates, often with a fluorescent indicator (e.g., F254), are standard. The polar nature of the silica gel surface allows for differential adsorption of the compounds based on their polarity.

Mobile Phase: The selection of an appropriate mobile phase, or eluent, is determined by the polarity of the compound of interest. For this compound and its analogues, a mixture of a nonpolar solvent and a moderately polar solvent is typically effective. Common solvent systems include varying ratios of hexane (B92381) or petroleum ether with ethyl acetate (B1210297). The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) value that allows for clear separation of the target compound from impurities. For instance, a higher proportion of ethyl acetate increases the polarity of the mobile phase, leading to a higher Rf value.

Visualization: After the development of the TLC plate, the separated spots are visualized. If the compounds are chromophoric, they may be visible under daylight. However, for enhanced detection, visualization is commonly carried out under ultraviolet (UV) light, especially when using plates with a fluorescent indicator. The presence of UV-active functional groups in the isatin ring system facilitates this method of detection.

The progress of reactions involving isatin derivatives is frequently monitored by TLC to confirm the consumption of starting materials and the formation of the desired product. Purification of the crude product is often achieved through column chromatography, using a similar solvent system as determined by the initial TLC analysis. For example, the purification of N-alkylisatins has been reported using silica gel column chromatography with an ethyl acetate/hexane eluent. Similarly, the synthesis of various multi-substituted isatin derivatives is monitored by TLC, with purification carried out using petroleum ether/ethyl acetate gradients.

The following interactive table summarizes typical TLC conditions that can be applied for the purity assessment of this compound and related isatin derivatives.

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application |

| Silica Gel GF254 | Ethyl acetate / Hexane (e.g., 2:1 v/v) | UV Light (254 nm) | Monitoring reaction progress and purity assessment |

| Silica Gel GF254 | Petroleum ether / Ethyl acetate (gradient) | UV Light (254 nm) | Purification and purity assessment of substituted isatins |

| Silica Gel | Ethyl acetate / Hexane (e.g., 20:80 v/v) | UV Light (254 nm) | Purification and analysis of N-alkylisatins |

Table 1. Representative Thin Layer Chromatography (TLC) conditions for the analysis of isatin derivatives.

Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 1h Indole 2,3 Dione Analogues

Impact of the 4-Chlorophenyl Moiety at Position 5 on Biological Activity

The substitution at the C-5 position of the isatin (B1672199) ring significantly influences the biological activity of its derivatives. nih.govnih.gov The presence of a 4-chlorophenyl group at this position introduces a bulky, lipophilic, and electron-withdrawing moiety, which can profoundly affect the compound's interaction with biological targets.

Research has consistently shown that halogen substitution at the C-5 position can enhance various pharmacological activities, including antibacterial and anticancer effects. nih.govnih.gov The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire isatin scaffold, potentially influencing its ability to participate in hydrogen bonding or other non-covalent interactions within a protein's binding site. nih.gov

In the context of anticancer activity, for instance, studies on various isatin derivatives have revealed that electron-withdrawing groups at the C-5 position often lead to increased potency. nih.govnih.gov This enhancement is attributed to the increased lipophilicity, which can facilitate passage across cell membranes. calstate.edu The specific orientation and size of the 4-chlorophenyl group can also play a critical role in determining the selectivity and affinity for a particular biological target. For example, in a series of isatin-quinazoline hybrids, the presence of a halogen at the 5-position of the isatin moiety was found to be crucial for their antiproliferative activity against breast cancer cells. tandfonline.com

Table 1: Impact of C-5 Substitution on Biological Activity of Isatin Analogues

| Substituent at C-5 | Observed Biological Activity | General Trend |

|---|---|---|

| Hydrogen | Moderate activity | Baseline for comparison |

| Electron-donating groups (e.g., -OCH3) | Variable, sometimes decreased activity | Can decrease potency compared to electron-withdrawing groups nih.gov |

| Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) | Often enhanced activity | Increased potency observed in anticancer, antimicrobial, and other assays nih.govcalstate.edu |

Influence of N-Substitution (Position 1) on Pharmacological Profiles

Modification at the N-1 position of the isatin ring is a common strategy to alter the physicochemical properties and pharmacological activity of the resulting analogues. researchgate.net The hydrogen atom at the N-1 position can act as a hydrogen bond donor, which may be crucial for binding to certain biological targets. Substituting this hydrogen with various alkyl, aryl, or other functional groups can significantly impact the compound's solubility, lipophilicity, and steric profile, thereby influencing its biological activity. mdpi.com

N-alkylation, for instance, has been shown to enhance the antibacterial activity of isatin derivatives. nih.gov The introduction of larger N-substituents can also lead to improved selectivity for specific enzyme or receptor subtypes. However, in some cases, N-substitution can be detrimental to activity, particularly if the N-H group is involved in a critical hydrogen bond interaction with the target protein. nih.gov

Table 2: Influence of N-1 Substitution on Pharmacological Profiles of Isatin Analogues

| Substituent at N-1 | Effect on Physicochemical Properties | Impact on Pharmacological Activity |

|---|---|---|

| Hydrogen (-H) | Hydrogen bond donor | Can be essential for binding to some targets |

| Small Alkyl groups (e.g., -CH3) | Increased lipophilicity | Often enhances activity, but can also decrease it depending on the target |

| Bulky Alkyl/Aryl groups (e.g., -Benzyl) | Significantly increased lipophilicity and steric bulk | Can improve potency and selectivity; may also hinder binding researchgate.net |

Role of Modifications at Position 3 on Molecular Interactions

The C-3 carbonyl group of the isatin scaffold is a key site for chemical modifications, often serving as a handle for the introduction of diverse functionalities. nih.gov This position is highly reactive and readily undergoes condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and other derivatives. nih.gov These modifications dramatically alter the shape, size, and electronic properties of the molecule, leading to a wide range of pharmacological activities.

For example, the conversion of the C-3 keto group to a thiosemicarbazone moiety has been shown to impart significant antitubercular and anticonvulsant activities. nih.gov The nature of the substituent attached at the C-3 position can dictate the type and strength of interactions with the target protein. A hydrophobic aryl or heteroaryl moiety at this position can enhance binding through van der Waals forces and pi-stacking interactions. nih.gov

Furthermore, modifications at C-3 can introduce additional hydrogen bond donors and acceptors, which can form specific interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The stereochemistry of substituents at C-3 can also be critical, as seen in spiro-oxindole derivatives where the spatial arrangement of atoms is crucial for biological activity. nih.gov

Table 3: Effect of C-3 Modifications on the Biological Activity of Isatin Analogues

| Modification at C-3 | Resulting Functional Group | Commonly Observed Biological Activities |

|---|---|---|

| Condensation with amines | Schiff Base (Imine) | Anticancer, Antimicrobial nih.gov |

| Condensation with hydrazines | Hydrazone | Anticonvulsant, Antitubercular, Anticancer nih.gov |

| Condensation with thiosemicarbazide | Thiosemicarbazone | Antiviral, Antitubercular, Anticancer nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isatin scaffolds, including 5-(4-Chlorophenyl)-1H-indole-2,3-dione analogues, QSAR models can provide valuable insights into the structural features that are critical for their pharmacological effects. nih.gov

These models are developed by correlating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) with the observed biological activity. mdpi.com For instance, a 3D-QSAR study on indole (B1671886) and isatin derivatives as antiamyloidogenic agents highlighted the importance of hydrophobic, electron-withdrawing, and hydrogen bonding fields for their activity. mdpi.com

QSAR studies can help in:

Identifying key molecular descriptors that influence the biological activity.

Predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Guiding the optimization of lead compounds to enhance their potency and selectivity.

By analyzing the QSAR models, researchers can understand, for example, that a certain level of lipophilicity (logP) or a specific electronic charge distribution is favorable for the desired biological effect. These insights are instrumental in the rational design of more effective isatin-based drugs.

Principles of Ligand-Based and Structure-Based Drug Design Applied to Isatin Scaffolds

Both ligand-based and structure-based drug design approaches have been extensively applied to the development of isatin-based therapeutic agents. nih.gov

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. nih.gov Common ligand-based methods include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for the biological activity. For isatin derivatives, a pharmacophore model might include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic/hydrophobic region (the phenyl ring).

3D-QSAR: As discussed previously, this method builds a quantitative model based on the 3D properties of the ligands.

Structure-Based Drug Design: This approach is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. It allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Key techniques include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. iiarjournals.org Docking studies of isatin analogues have been used to elucidate their binding modes with various enzymes, such as cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). iiarjournals.orgmdpi.com These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

De Novo Design: This involves designing novel ligands from scratch or by modifying existing ones to improve their fit and interactions within the binding site.

By combining these computational approaches with traditional medicinal chemistry strategies, researchers can efficiently design and optimize this compound analogues with improved pharmacological profiles for various therapeutic applications.

Mechanisms of Action and Molecular Interactions of 5 4 Chlorophenyl 1h Indole 2,3 Dione Derivatives

Identification and Characterization of Biological Targets

Derivatives of 5-(4-chlorophenyl)-1H-indole-2,3-dione exert their effects by engaging with specific proteins, thereby altering their function. The primary biological targets identified include enzymes critical to cellular processes, efflux pumps involved in drug resistance, and specific receptors that mediate cell signaling.

Cyclooxygenase-2 (COX-2): The isatin (B1672199) scaffold is a known inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Studies have demonstrated that isatin derivatives can inhibit the expression of COX-2, which in turn reduces the production of prostaglandins, key mediators of the inflammatory response. mdpi.com This inhibitory action is a significant contributor to the anti-inflammatory properties observed in this class of compounds.

Phosphoinositide-3 Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netnih.gov While direct inhibition of PI3K by this compound derivatives is an area of ongoing investigation, the isatin scaffold is being explored for the development of dual PI3K/mTOR inhibitors. nih.govfrontiersin.org The strategy of concurrently blocking both the PI3K and MAPK pathways is recognized as a promising approach in cancer therapy to overcome resistance mechanisms. researchgate.netnih.gov

Tubulin Polymerization: Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division, structure, and intracellular transport. nih.gov Several indole (B1671886) derivatives have been identified as potent inhibitors of tubulin polymerization. frontiersin.orgnih.gov For instance, novel indole/1,2,4-triazole hybrids have been shown to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Similarly, furan (B31954) derivatives containing a 4-chlorophenyl group have demonstrated potent inhibition of tubulin polymerization, surpassing the activity of colchicine in some cases. nih.gov Given these findings, it is plausible that this compound derivatives also target tubulin, contributing to their cytotoxic effects against cancer cells.

Table 1: Enzyme Inhibition by Isatin and Related Derivatives

| Target Enzyme | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| COX-2 | Isatin Derivatives | Inhibition of COX-2 expression, reduction in prostaglandin (B15479496) levels. | mdpi.com |

| PI3K | Various Heterocycles | Isatin scaffold explored for dual PI3K/mTOR inhibition. | nih.govfrontiersin.org |

| Tubulin | Indole/1,2,4-triazole Hybrids | Inhibition of polymerization, cell cycle arrest at G2/M. | nih.gov |

| Tubulin | 5-(4-chlorophenyl)furan Derivatives | Potent inhibition of polymerization, induction of apoptosis. | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netunipi.itmdpi.com P-gp functions as an efflux pump, actively removing chemotherapeutic agents from cancer cells and reducing their efficacy. researchgate.netnih.gov

Recent studies have highlighted the potential of isatin derivatives to modulate P-gp activity. A specific 5-substituted isatin derivative, when combined with doxorubicin, was shown to synergistically inhibit the proliferation of resistant breast cancer cells (MCF7/ADR). researchgate.netmdpi.com This compound increased the chemosensitization of the resistant cells to doxorubicin. researchgate.netmdpi.com Molecular modeling and experimental data revealed that the isatin derivative inhibits the P-gp efflux pump, leading to the accumulation of fluorescent P-gp substrates like Rhodamine-123 within the resistant cells. researchgate.netmdpi.com This suggests that derivatives of this compound may act as chemosensitizers by overcoming P-gp-mediated MDR. researchgate.netmdpi.com

Table 2: P-glycoprotein Modulation by a 5-Substituted Isatin Derivative

| Cell Line | Effect of Isatin Derivative | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| MCF7/ADR (Doxorubicin-Resistant) | Increased chemosensitivity to doxorubicin | Inhibition of P-glycoprotein efflux function | Increased intracellular drug accumulation and apoptosis | researchgate.netmdpi.com |

| MCF7/ADR | Increased accumulation of Rhodamine-123 | Direct inhibition of P-gp pump | Reversal of multidrug resistance phenotype | researchgate.netmdpi.com |

The indole nucleus is a common scaffold in ligands that bind to various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netnih.gov These receptors are crucial targets in the central nervous system.

Studies on structurally similar compounds provide insights into the potential receptor binding profiles of this compound derivatives. For example, a series of 3-(4-fluorophenyl)-1H-indoles showed high affinity and selectivity for the serotonin 5-HT2 receptor over dopamine D2 receptors. nih.gov The substitution pattern on the indole ring was found to be critical for this selectivity. nih.gov Other indole-based structures, incorporating a piperazine (B1678402) moiety, have been identified as multi-target ligands with high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, which is a desirable profile for antipsychotic agents. nih.gov These findings suggest that this compound derivatives could possess affinity for serotonin and/or dopamine receptors, warranting further investigation into their potential neurological activities.

Table 3: Receptor Binding Affinities of Structurally Related Indole Derivatives

| Compound Class | Target Receptors | Key Findings | Reference |

|---|---|---|---|

| 3-(4-fluorophenyl)-1H-indoles | 5-HT₂, D₂, α₁-adrenoceptors | High affinity and selectivity for 5-HT₂ receptors. | nih.gov |

| Indazole/Piperazine Scaffolds | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Multi-target ligands with potential antipsychotic profiles. | nih.gov |

| Arylpiperazine Derivatives | 5-HT₁ₐ | High affinity and selectivity for the 5-HT₁ₐ receptor. | researchgate.net |

Intracellular Signaling Pathway Modulation

Beyond direct interaction with protein targets, derivatives of this compound can modulate complex intracellular signaling cascades that govern cellular responses like inflammation and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. mdpi.commdpi.com It controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.gov Dysregulation of the NF-κB pathway is associated with chronic inflammatory diseases and cancer. mdpi.comnih.gov

Isatin derivatives have been shown to be effective inhibitors of this pathway. Tricyclic isatin oximes were found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com This inhibition led to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF. mdpi.com Furthermore, a 5-substituted isatin derivative demonstrated multi-target effects that included the inhibition of NF-κB proteins in breast cancer cells. mdpi.com These findings indicate that the anti-inflammatory effects of this compound derivatives are likely mediated, at least in part, through the suppression of the NF-κB signaling cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is another fundamental signaling pathway that regulates cell proliferation, differentiation, and survival. nih.gov The MAPK and PI3K pathways are often co-activated in cancers and exhibit significant crosstalk, where the inhibition of one pathway can lead to compensatory activation of the other. researchgate.netnih.gov

This crosstalk has led to the development of dual inhibitors that target both pathways simultaneously. researchgate.netnih.gov While research is ongoing for the specific this compound scaffold, related 5-(phenylamino) indolone derivatives have been designed as dual-pathway inhibitors. nih.gov One lead compound from this series demonstrated potent blockage of the phosphorylation levels of both ERK (a key component of the MAPK pathway) and AKT (a key component of the PI3K pathway). nih.gov This dual inhibition highlights a sophisticated mechanism of action for indole-based compounds and suggests a promising therapeutic strategy that could be applicable to derivatives of this compound for cancer treatment.

Mechanistic Basis of Diverse Biological Activities

Derivatives of this compound have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The underlying mechanisms of action are multifaceted, involving complex molecular interactions that contribute to their therapeutic potential. This section elucidates the mechanistic basis for the antioxidant and antimicrobial properties of these compounds.

Antioxidant Mechanisms (Free Radical Scavenging Activity)

The antioxidant activity of this compound derivatives is primarily attributed to their ability to act as free radical scavengers. Free radicals, which are highly reactive species with unpaired electrons, can cause significant oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress is implicated in the pathophysiology of numerous diseases.

The isatin scaffold, the core structure of these compounds, is capable of donating a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The efficacy of this process is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of the compound to reduce the stable DPPH radical is measured spectrophotometrically.

The primary mechanisms by which these derivatives scavenge free radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to the free radical. The presence of the N-H group in the indole ring of the isatin scaffold is crucial for this activity. The ease with which this hydrogen can be abstracted determines the antioxidant potency.

Single Electron Transfer (SET): Alternatively, the antioxidant can transfer a single electron to the free radical, which is then followed by protonation. The electron-rich nature of the aromatic rings in the this compound structure facilitates this process.

The substitution at the 5-position of the isatin ring with a 4-chlorophenyl group can modulate the electron density of the molecule, thereby influencing its antioxidant capacity. While specific quantitative data for this compound is not extensively available in the public domain, studies on various isatin derivatives have demonstrated significant free radical scavenging potential. For instance, isatin-5-sulphonamide derivatives have been shown to exhibit dose-dependent scavenging of DPPH and nitric oxide radicals.

| Compound Class | Assay | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Isatin Derivatives | DPPH Radical Scavenging | Dose-dependent reduction of DPPH radical | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) |

| Isatin-5-sulphonamide Derivatives | DPPH Radical Scavenging | Significant scavenging activity | Hydrogen Atom Transfer (HAT) from N-H group |

| Isatin-5-sulphonamide Derivatives | Nitric Oxide Radical Scavenging | Inhibition of nitric oxide radicals | Electron donation to neutralize radical |

Mechanisms of Antimicrobial Action (e.g., Biofilm Inhibition)

Derivatives of this compound have demonstrated promising antimicrobial activity against a range of pathogenic bacteria. A key aspect of their antimicrobial action is the ability to inhibit the formation of biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms are notoriously resistant to conventional antibiotics and host immune responses.

The mechanisms underlying the antimicrobial and antibiofilm effects of these compounds are thought to involve:

Disruption of Bacterial Cell Membranes: The lipophilic nature of the 5-(4-chlorophenyl) group can facilitate the interaction of the molecule with the bacterial cell membrane. This interaction can lead to a loss of membrane integrity, causing leakage of essential cellular components and ultimately leading to cell death. Studies on isatin-quinoline conjugates have suggested that disruption of the bacterial cell membrane is a key mechanism of their bactericidal activity. frontiersin.org

Inhibition of Biofilm Formation: Research on isatin-decorated thiazole (B1198619) derivatives, including a compound structurally related to this compound, has shown significant inhibition of biofilm formation in both Gram-negative (Escherichia coli) and Gram-positive (Methicillin-Resistant Staphylococcus aureus - MRSA) bacteria. longwood.edu The inhibition is often observed at sub-inhibitory concentrations, suggesting a mechanism that interferes with the signaling pathways or cellular processes required for biofilm development rather than direct killing of the bacteria.

One of the proposed mechanisms for biofilm inhibition is the interference with quorum sensing (QS) . Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system is crucial for the formation and maturation of biofilms. By acting as antagonists to QS signaling molecules, isatin derivatives may disrupt this communication, thereby preventing the bacteria from forming a biofilm.

A study on a 5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one, a derivative of the target compound, demonstrated significant biofilm inhibition. longwood.edu The findings from this study are summarized in the table below.

| Compound Derivative | Bacterial Strain | Biofilm Inhibition (%) at 0.5 MIC |

|---|---|---|

| 5-Bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | Escherichia coli ATCC 25922 | ~90% |

| 5-Bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MRSA ATCC 43300 | ~66% |

Computational Chemistry and Theoretical Modeling of 5 4 Chlorophenyl 1h Indole 2,3 Dione

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

To fulfill this request, specific computational studies targeting 5-(4-Chlorophenyl)-1H-indole-2,3-dione would need to be performed and published.

Future Research Directions and Translational Potential for 5 4 Chlorophenyl 1h Indole 2,3 Dione

Design and Synthesis of Novel Multi-Target Directed Ligands Based on the Scaffold

The core structure of 5-(4-Chlorophenyl)-1H-indole-2,3-dione is a valuable starting point for the design of multi-target directed ligands (MTDLs), a contemporary approach in drug discovery aimed at addressing complex diseases by modulating multiple biological targets simultaneously. The isatin (B1672199) nucleus itself is recognized for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, which often stem from its ability to interact with various enzymes and receptors.

Future research should focus on the strategic functionalization of the this compound scaffold to incorporate pharmacophores known to interact with specific disease-related targets. For instance, in the context of cancer therapy, the isatin core could be derivatized with moieties that inhibit protein kinases, histone deacetylases (HDACs), or tubulin polymerization, in addition to its intrinsic activities. The 4-chlorophenyl group at the 5-position can also be modified to enhance binding affinity and selectivity for desired targets.

A key strategy will involve the creation of hybrid molecules that covalently link the this compound scaffold to other known active pharmaceutical ingredients or pharmacophoric fragments. This approach can lead to synergistic effects and a more potent therapeutic outcome. For example, linking it to a known anti-inflammatory agent could result in a dual-action compound with enhanced efficacy for treating inflammatory diseases.

| Target Combination Example | Rationale for MTDL Design | Potential Therapeutic Application |

| Protein Kinases & Tubulin | Combining kinase inhibition with disruption of microtubule dynamics can lead to potent anticancer effects. | Various Cancers |

| HDACs & DNA Topoisomerases | Synergistic epigenetic and DNA-damaging effects for cancer treatment. | Leukemia, Solid Tumors |

| Monoamine Oxidase (MAO) & Acetylcholinesterase (AChE) | Dual inhibition can be beneficial for neurodegenerative diseases by modulating neurotransmitter levels. | Alzheimer's Disease, Parkinson's Disease |

Exploration of Innovative Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of this compound and its derivatives provides an excellent platform for the implementation of green chemistry principles, aiming to reduce the environmental impact of chemical processes. Traditional methods for isatin synthesis can involve harsh reagents and generate significant waste.

Microwave-assisted and ultrasound-assisted organic synthesis are other promising avenues that can significantly reduce reaction times and energy consumption. The development of solid-phase synthesis methods could also facilitate easier purification and reduce solvent usage. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also sustainable and economically viable for large-scale production.

| Green Chemistry Approach | Principle | Advantage in Synthesizing this compound Derivatives |

| Use of Green Solvents (e.g., water, ethanol) | Reduces use of hazardous and volatile organic compounds. | Improved safety and reduced environmental pollution. researchgate.net |

| Multi-component Reactions | Combines multiple reactants in a single step to form a complex product. | Increased atom economy, reduced waste, and simplified procedures. chemrevlett.com |

| Microwave/Ultrasound-Assisted Synthesis | Utilizes alternative energy sources to accelerate reactions. | Faster reaction times, higher yields, and reduced energy consumption. |

| Catalysis (e.g., biocatalysis, nanocatalysis) | Use of catalysts to improve reaction efficiency and selectivity. | Lower energy requirements, potential for stereoselectivity, and catalyst recyclability. |

Integration of Advanced Computational Approaches in Rational Drug Design

Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. For this compound, in silico methods can be extensively used to predict its biological activities, understand its mechanism of action at a molecular level, and guide the synthesis of more potent and selective derivatives.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its analogues with various biological targets. This information is crucial for understanding structure-activity relationships (SAR) and for designing modifications that can enhance binding. For instance, docking studies on isatin-based compounds have been used to explore their interactions with enzymes like protein kinases and acetylcholinesterase.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure and biological activity of a series of this compound derivatives. nih.govnih.gov 3D-QSAR and 4D-QSAR models can provide insights into the steric, electronic, and hydrophobic requirements for optimal activity, thereby guiding the design of new compounds with improved therapeutic potential. mdpi.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event and helping to assess the stability of the interaction. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be utilized early in the design phase to assess the drug-like properties of new derivatives and identify potential liabilities.

| Computational Method | Application in Designing this compound Analogs | Example of Generated Data |

| Molecular Docking | Predicting binding poses and affinities to biological targets. | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic interactions. researchgate.net |

| QSAR | Correlating chemical structure with biological activity. | Predictive equations for activity based on molecular descriptors. nih.govresearchsolutions.com |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. | Root Mean Square Deviation (RMSD), interaction energy profiles. |

| ADMET Prediction | Assessing pharmacokinetic and toxicity properties. | Predicted oral bioavailability, blood-brain barrier penetration, potential toxicity flags. |

Development of High-Throughput Screening Assays for Specific Biological Modalities

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds to identify "hits" with desired biological activity. ox.ac.uk The development of robust and specific HTS assays is crucial for exploring the full therapeutic potential of derivatives based on the this compound scaffold.

Future efforts should focus on designing and validating HTS assays for specific biological targets that are relevant to the therapeutic areas where isatin derivatives have shown promise. nih.gov For example, cell-based assays can be developed to screen for compounds that inhibit the proliferation of specific cancer cell lines or protect neuronal cells from oxidative stress. Biochemical assays can be designed to identify inhibitors of specific enzymes, such as kinases or proteases.

The miniaturization of these assays into 96-, 384-, or even 1536-well plate formats will be essential for screening large numbers of compounds in a cost-effective and time-efficient manner. ox.ac.uk The data generated from HTS campaigns can then be used to build extensive SAR databases, which will further guide the rational design of more potent and selective drug candidates based on the this compound core.

| HTS Assay Type | Screening Objective | Example of a Specific Assay |

| Cell-based Proliferation Assay | Identify compounds that inhibit cancer cell growth. | MTT or CellTiter-Glo assay on a panel of cancer cell lines. |

| Enzyme Inhibition Assay | Discover inhibitors of a specific enzyme target. | Kinase-Glo or FRET-based assays for specific protein kinases. |

| Reporter Gene Assay | Screen for modulators of a specific signaling pathway. | Luciferase reporter assay for pathways like NF-κB or p53. |

| Phenotypic Screening | Identify compounds that induce a desired cellular phenotype. | High-content imaging to screen for changes in cell morphology or protein localization. |

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 5-(4-Chlorophenyl)-1H-indole-2,3-dione with high purity and yield?

- Methodological Answer : A factorial design approach is recommended to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables and optimize conditions for yield and purity . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, reducing trial-and-error experimentation by pre-screening feasible conditions . Post-synthesis purification should employ techniques like column chromatography with silica gel or preparative HPLC, validated via TLC and NMR for purity assessment .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : Use H/C NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- X-ray crystallography : Resolve crystal structure to validate bond lengths and angles, comparing with theoretical models from software like Gaussian or ORCA .

- Computational analysis : Perform HOMO-LUMO calculations to assess electronic properties relevant to reactivity, using software such as COMSOL Multiphysics coupled with AI-driven parameter optimization .

Q. What pharmacological screening protocols are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability assays) with controlled variables:

- Dose-response curves : Test concentrations ranging from nM to μM to establish IC₅₀ values.

- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects .

- Statistical validation : Apply ANOVA or t-tests to confirm significance, ensuring replicates (n ≥ 3) to account for biological variability .

Advanced Research Questions

Q. How can contradictions in reported data on the compound’s reactivity be resolved?

- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., solvent effects, humidity). Replicate key experiments under standardized conditions, documenting deviations via detailed SOPs. Use machine learning (e.g., random forest models) to rank variables by impact on outcomes, prioritizing factors like steric hindrance or electronic effects . Cross-validate findings with ab initio molecular dynamics simulations to model reaction environments at atomic resolution .

Q. What theoretical frameworks integrate the compound’s observed biological activity with its molecular structure?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors such as logP, polar surface area, and electrostatic potential maps. Validate predictions with experimental IC₅₀ data. For mechanistic insights, use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins, corroborated by mutagenesis studies to identify critical binding residues .

Q. How can AI-enhanced simulations improve the design of derivatives with enhanced stability?

- Methodological Answer : Implement generative adversarial networks (GANs) to propose structurally diverse derivatives. Train models on datasets of indole derivatives with stability data (e.g., thermal decomposition temperatures). Use COMSOL Multiphysics to simulate degradation pathways under varying pH and temperature conditions, optimizing substituents for robustness .

Q. What advanced reactor designs are optimal for scaling up synthesis while minimizing byproducts?

- Methodological Answer : Employ microfluidic reactors for precise control over mixing and residence time, reducing side reactions. Use computational fluid dynamics (CFD) to model flow patterns and optimize geometry. Real-time monitoring with inline IR spectroscopy ensures reaction progression aligns with simulations .

Methodological Challenges and Solutions

Addressing stability issues during long-term storage of this compound

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS and adjust formulation (e.g., lyophilization or inert atmosphere storage). Pair with DFT calculations to predict hydrolysis/oxidation susceptibility, guiding structural modifications .

Cross-disciplinary approaches for studying the compound’s environmental impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.